molecular formula C95H144N28O31S3 B13906496 Protein E7(43-62)

Protein E7(43-62)

Cat. No.: B13906496
M. Wt: 2270.5 g/mol
InChI Key: CNSQHCBLYKQHRV-OEGWEPFCSA-N
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Description

Protein E7(43-62) is a peptide derived from the E7 protein, spanning the 43rd to 62nd amino acid residues. This peptide exhibits significant anti-tumor effects and is primarily used in scientific research for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Protein E7(43-62) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the synthesis of Protein E7(43-62) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Protein E7(43-62) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving cysteine residues that can form disulfide bonds .

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Deprotection Reagents: TFA

    Oxidation Reagents: Hydrogen peroxide (H2O2)

    Reduction Reagents: Dithiothreitol (DTT)

Major Products

The major products formed from these reactions include the desired peptide sequence with potential modifications such as disulfide bonds or other post-translational modifications .

Mechanism of Action

Protein E7(43-62) exerts its effects by interacting with cellular proteins involved in tumor suppression. It primarily targets the retinoblastoma protein (pRB) and related pocket proteins, p107 and p130, leading to their degradation and promoting cell cycle progression. This interaction disrupts the normal regulatory pathways, contributing to its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

    Protein E7(1-20): Another peptide derived from the E7 protein, spanning the first 20 amino acid residues.

    Protein E7(21-40): A peptide spanning the 21st to 40th amino acid residues of the E7 protein.

Uniqueness

Protein E7(43-62) is unique due to its specific amino acid sequence, which confers distinct anti-tumor properties. Its ability to interact with multiple cellular targets and its potential for use in various therapeutic applications make it a valuable compound in cancer research .

Properties

Molecular Formula

C95H144N28O31S3

Molecular Weight

2270.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1

InChI Key

CNSQHCBLYKQHRV-OEGWEPFCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN

Origin of Product

United States

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